molecular formula C10H9IN4O B8503775 N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide

Cat. No. B8503775
M. Wt: 328.11 g/mol
InChI Key: UNNFRMZWZRJHBF-UHFFFAOYSA-N
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Patent
US08034812B2

Procedure details

To a solution (10 mL) of 6-iodoimidazo[1,2-b]pyridazin-2-amine (1.0 g, 3.85 mmol) in N,N-dimethylacetamide was added cyclopropylcarbonyl chloride (0.38 mL, 4.23 mmol), and the mixture was stirred at room temperature for 4 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate/tetrahydrofuran. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was washed with hexane/ethyl acetate (4/1) to give the title compound (1.01 g, 80%) as a dark brown powder.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH2:11])[N:10]=2)[N:7]=1.[CH:12]1([C:15](Cl)=[O:16])[CH2:14][CH2:13]1.O>CN(C)C(=O)C>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH:11][C:15]([CH:12]3[CH2:14][CH2:13]3)=[O:16])[N:10]=2)[N:7]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
IC=1C=CC=2N(N1)C=C(N2)N
Name
Quantity
0.38 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate/tetrahydrofuran
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with hexane/ethyl acetate (4/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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